molecular formula C10H12O4 B2545640 Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate CAS No. 21165-11-7

Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate

Cat. No.: B2545640
CAS No.: 21165-11-7
M. Wt: 196.202
InChI Key: KFHNZFDETCOCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of mandelic acid and features a methoxy group attached to the benzene ring

Scientific Research Applications

Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-(2-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the bromination of methyl 2-methoxymandelate using phosphorus tribromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 2-methoxybenzaldehyde.

    Reduction: 2-hydroxy-2-(2-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(2-methoxyphenyl)acetate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate
  • Methyl 2-hydroxy-2-(3,4-dimethoxyphenyl)acetate
  • Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

Uniqueness

Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate is unique due to the position of the methoxy group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .

Properties

IUPAC Name

methyl 2-hydroxy-2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHNZFDETCOCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.